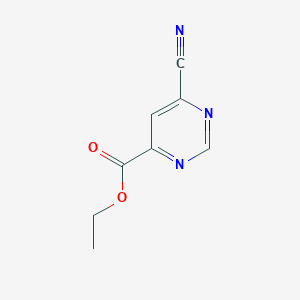

Ethyl 6-cyanopyrimidine-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-cyanopyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-2-13-8(12)7-3-6(4-9)10-5-11-7/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJFQLMOLNNCEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228660 | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820617-97-7 | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820617-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of Pyrimidine Carboxylates in Contemporary Chemical Science

Historical Perspectives on Pyrimidine (B1678525) Scaffold Synthesis and Derivatization

The journey into the world of pyrimidines began in the 19th century, with the isolation of alloxan (B1665706) from uric acid by Brugnatelli in 1818, marking the first encounter with a pyrimidine derivative. gsconlinepress.com However, the systematic exploration of pyrimidine chemistry gained momentum in the late 1800s. A pivotal moment arrived with the work of Pinner, who, in 1884, embarked on the synthesis of pyrimidine derivatives, and subsequently, in 1885, coined the term "pyrimidin" by merging "pyridine" and "amidine."

Early synthetic methodologies laid the groundwork for the vast and versatile chemistry of pyrimidines known today. The principal synthesis, a condensation reaction between a β-dicarbonyl compound and an N-C-N containing moiety, remains a fundamental approach. researchgate.net Over the decades, numerous advancements have been made, expanding the synthetic chemist's toolkit to include a wide array of strategies for constructing and functionalizing the pyrimidine ring. These methods range from classical condensation reactions to modern metal-catalyzed cross-coupling reactions and multicomponent strategies, enabling the synthesis of a diverse library of pyrimidine derivatives with tailored properties. mdpi.comresearchgate.net The development of solid-phase synthesis techniques has further revolutionized the field, allowing for the high-throughput generation of pyrimidine libraries for drug discovery and other applications. acs.org

A significant milestone in the history of pyrimidine chemistry was the first total synthesis of thiamine (B1217682) (Vitamin B1) in 1936. wikipedia.org This achievement not only highlighted the biological importance of pyrimidines but also showcased the growing sophistication of synthetic organic chemistry. The synthesis involved the formation of a substituted pyrimidine ring from ethyl 3-ethoxypropanoate and acetamidine, followed by a series of functional group transformations. wikipedia.org

Strategic Importance of Cyanopyrimidine and Pyrimidine Carboxylate Moieties in Heterocyclic Chemistry

The introduction of specific functional groups onto the pyrimidine scaffold can dramatically influence its physicochemical properties and biological activity. The cyano (–C≡N) group and the carboxylate (–COOR) group are two such functionalities that have garnered significant attention in heterocyclic chemistry, particularly in the design of bioactive molecules.

The cyanopyrimidine moiety is a key pharmacophore in a variety of therapeutic agents. The strong electron-withdrawing nature of the cyano group can modulate the electronic properties of the pyrimidine ring, enhancing its interaction with biological targets. nih.gov Cyanopyrimidine derivatives have been investigated for a range of biological activities, including their potential as anticancer and antimicrobial agents. nih.govnih.gov For instance, certain cyanopyridine and cyanopyrimidine analogues have demonstrated notable anti-inflammatory and antimicrobial properties. nih.gov The nitrile functionality can also serve as a versatile synthetic handle, allowing for further chemical modifications and the construction of more complex molecular architectures.

Similarly, the pyrimidine carboxylate moiety is a crucial building block in medicinal chemistry. The ester group can act as a hydrogen bond acceptor and can be readily hydrolyzed in vivo to the corresponding carboxylic acid, which can participate in crucial interactions with biological receptors. Pyrimidine-2-carboxylic acid, for example, is a versatile precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. chemimpex.com The carboxylate group can also be transformed into a wide range of other functional groups, such as amides, which are prevalent in many drug molecules. Derivatives of dihydroxypyrimidine carboxylic acids have been explored as potent inhibitors of viral enzymes, highlighting the therapeutic potential of this structural motif. nih.gov

The combination of both a cyano group and a carboxylate ester on the same pyrimidine ring, as seen in Ethyl 6-cyanopyrimidine-4-carboxylate, presents a unique scaffold with the potential for multifaceted biological activity and diverse synthetic applications.

Current Research Trajectories and Gaps in the Study of this compound

A comprehensive survey of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While the broader classes of cyanopyrimidines and pyrimidine carboxylates are well-represented in chemical and medicinal research, this particular compound appears to be a relatively unexplored entity. Its CAS number, 1820617-97-7, is listed in several chemical supplier databases, indicating its commercial availability for research purposes. pharmint.net

The current research landscape for closely related compounds offers some clues as to the potential applications and research directions for this compound. For instance, derivatives of ethyl pyrimidine-4-carboxylate have been investigated as building blocks in organic synthesis. vulcanchem.com Furthermore, various substituted pyrimidines are actively being explored for their potential as inhibitors of a range of biological targets, including enzymes implicated in cancer and infectious diseases. acs.org

The significant gap in the literature concerning this compound presents a clear opportunity for future research. Key areas that warrant investigation include:

Development of efficient and scalable synthetic routes: While general methods for pyrimidine synthesis exist, the optimization of a synthetic protocol specifically for this compound would be a valuable contribution.

Thorough characterization of its physicochemical properties: A detailed analysis of its spectral data, crystal structure, and other physical properties is essential for its use as a research tool and building block.

Exploration of its biological activity: Given the known biological profiles of cyanopyrimidines and pyrimidine carboxylates, a systematic screening of this compound against a panel of biological targets is warranted. This could uncover potential applications in areas such as oncology, infectious diseases, or inflammation.

Investigation of its utility as a synthetic intermediate: The presence of both a cyano and an ester group suggests that this compound could be a versatile starting material for the synthesis of more complex and functionally diverse pyrimidine derivatives.

Synthetic Methodologies for Ethyl 6 Cyanopyrimidine 4 Carboxylate

De Novo Synthetic Routes to the Pyrimidine (B1678525) Ring System

The de novo synthesis of the pyrimidine ring is a fundamental approach that involves the formation of the heterocyclic core from simpler, acyclic building blocks. This strategy is highly versatile, allowing for the introduction of desired substituents at specific positions by choosing appropriately functionalized starting materials.

Cyclocondensation Reactions Employing Nitrogen and Carbon Donors

A prevalent method for constructing the pyrimidine ring is the cyclocondensation of a three-carbon (C-C-C) fragment with a compound containing a nitrogen-carbon-nitrogen (N-C-N) unit. google.com A common N-C-N synthon is formamidine (B1211174) or its derivatives. For the synthesis of a 4,6-disubstituted pyrimidine, a 1,3-dicarbonyl compound or its synthetic equivalent can serve as the three-carbon component.

A plausible route to a precursor of ethyl 6-cyanopyrimidine-4-carboxylate involves the reaction of ethyl 2-cyanoacetate with formamidine. For instance, the condensation of ethyl cyanoacetate (B8463686) with guanidine, a related N-C-N synthon, in the presence of sodium ethoxide is a well-established method for synthesizing substituted aminopyrimidines. orgsyn.orgchemicalbook.com A similar reaction using formamidine would be expected to yield a 4-hydroxy-6-aminopyrimidine derivative, which could then be further functionalized.

A general representation of this type of cyclocondensation is the reaction between ethyl cyanoacetate and thiourea (B124793) in the presence of a base to yield 4-amino-6-hydroxy-2-mercaptopyrimidine. prepchem.com

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| Ethyl cyanoacetate | Guanidine hydrochloride | Sodium ethoxide | 2,4-Diamino-6-hydroxypyrimidine | orgsyn.orgchemicalbook.com |

| Ethyl cyanoacetate | Thiourea | Sodium salt of 2-hydroxypyridine | 4-Amino-6-hydroxy-2-mercaptopyrimidine | prepchem.com |

Multicomponent Reaction Approaches to Pyrimidine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. documentsdelivered.com The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. While the classical Biginelli reaction yields dihydropyrimidones, modifications can lead to fully aromatic pyrimidines.

For instance, a three-component reaction of an aldehyde, a β-ketoester, and thiourea can produce dihydropyrimidine (B8664642) thiones, which can be further modified. nih.gov A relevant example is the synthesis of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate from 4-cyanobenzaldehyde, ethyl acetoacetate (B1235776), and thiourea. nih.gov Although this yields a tetrahydropyrimidine (B8763341), subsequent oxidation and functional group manipulations could lead to the desired aromatic pyrimidine.

Another multicomponent approach involves the reaction of 2-aminopyridines, triethyl orthoformate, and primary amines to furnish pyrido[2,3-d]pyrimidines, demonstrating the utility of orthoformates as a one-carbon source in building fused pyrimidine systems. mdpi.com A similar strategy could be envisioned for the synthesis of monosubstituted pyrimidines.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| 4-Cyanobenzaldehyde | Ethyl acetoacetate | Thiourea | NH4Cl, Acetic acid, 100 °C | Tetrahydropyrimidine | nih.gov |

| 3-Cyano-2-aminopyridine | Triethyl orthoformate | Primary amine | Solvent-free, 100 °C | Pyrido[2,3-d]pyrimidine | mdpi.com |

Regioselective Annulation Strategies

Regioselective annulation strategies focus on the controlled formation of the pyrimidine ring to yield a specific isomer. This can be achieved by using precursors with well-defined reactivity. For example, the reaction of ethyl 3-amino-3-ethoxyacrylate with N-cyanomethanimidamide could potentially lead to the desired pyrimidine framework with the correct substitution pattern. Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a known compound that can be used in such syntheses. sigmaaldrich.com

Furthermore, palladium-catalyzed intramolecular cross-dehydrogenative coupling reactions have been developed for the synthesis of fused pyrimidine systems like imidazo[1,2-a]pyrimidines, showcasing modern C-H activation strategies for ring formation. acs.org While this example leads to a fused system, the underlying principles of regioselective C-N and C-C bond formation are relevant to the synthesis of substituted monocyclic pyrimidines.

Functionalization and Derivatization of Precursor Molecules

An alternative and often more direct approach to this compound involves the modification of a pre-existing pyrimidine ring. This strategy relies on the availability of suitably substituted pyrimidine precursors that can be converted to the target molecule through functional group interconversions.

Esterification and Carboxylic Acid Precursor Transformations

The ethyl ester group in the target molecule can be introduced by the esterification of the corresponding carboxylic acid, 6-cyanopyrimidine-4-carboxylic acid. The Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a standard method for this transformation. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com To drive the equilibrium towards the ester product, an excess of ethanol is typically used, and in some cases, water is removed as it is formed. masterorganicchemistry.com

Alternatively, the ester can be formed from a pyrimidine-4-carbonyl chloride by reaction with ethanol. The carboxylic acid itself can be obtained from the hydrolysis of a corresponding nitrile or amide, or by oxidation of a 4-methyl or 4-hydroxymethylpyrimidine precursor.

| Starting Material | Reagents | Reaction Type | Product | Reference |

| Carboxylic Acid | Ethanol, Acid Catalyst (e.g., H2SO4) | Fischer Esterification | Ethyl Ester | masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com |

| 2-Aminophenylquinoline-4-carboxylic Acids | Thionyl chloride, Ethanol | Esterification | Ethyl 2-(2-aminophenyl)quinoline-4-carboxylates | researchgate.net |

Cyanation Strategies at the Pyrimidine Core

The introduction of the cyano group at the C6 position of the pyrimidine ring is a key step. This is typically achieved through the displacement of a suitable leaving group, such as a halogen, from a precursor like ethyl 6-chloropyrimidine-4-carboxylate.

Palladium-catalyzed cyanation reactions are highly effective for this purpose. documentsdelivered.comresearchgate.net Reagents like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]) are commonly used as the cyanide source in the presence of a palladium catalyst and a suitable ligand. researchgate.netmdpi.com For example, the cyanation of aryl chlorides has been successfully achieved using a Pd2(dba)3/dppf/Zn catalytic system with Zn(CN)2. chemguide.co.uk These methods are generally tolerant of various functional groups, making them applicable to the synthesis of complex molecules.

Another approach is the Sandmeyer-type reaction, where an amino group at the C6 position can be converted to a diazonium salt and subsequently displaced by a cyanide nucleophile, often using a copper(I) cyanide catalyst. A similar transformation has been reported for the synthesis of ethyl 6-cyano-4-hydroxycinnolin-3-yl carboxylate from its 6-amino precursor. google.com

| Substrate | Cyanide Source | Catalyst/Conditions | Product | Reference |

| (Hetero)aryl Halides | Zn(CN)2 | Palladium catalyst, Aqueous media | (Hetero)aryl Nitriles | researchgate.net |

| Aryl Halides | K4[Fe(CN)6] | ZnO-supported Palladium(0) | Aryl Nitriles | mdpi.com |

| 4-Chloro-6-(3-cyanophenyl)-pyrimidine | Copper cyanide | N,N-Dimethylformamide, boiling | 4,6-Dicyano-6-(3-cyanophenyl)-pyrimidine | prepchem.com |

Halogenation and Subsequent Nucleophilic Substitution Pathways

A primary and effective strategy for introducing a cyano group onto the pyrimidine ring at the 6-position involves a two-step sequence: initial halogenation of a precursor followed by a nucleophilic substitution reaction with a cyanide salt. This pathway is predicated on the synthesis of an appropriately halogenated intermediate, such as Ethyl 6-chloropyrimidine-4-carboxylate.

The synthesis of this chloro-intermediate typically starts from its corresponding hydroxypyrimidine analog, 6-ethyl-5-fluoro-pyrimidin-4-ol, which can be prepared via new cyclization methods. asianpubs.org The hydroxyl group at the 4-position (or 6-position, depending on tautomeric form) can be converted to a chlorine atom using standard chlorinating agents like phosphoryl chloride (POCl₃). chemicalbook.comgoogle.com This transformation is a crucial step, as the resulting halopyrimidine is activated for subsequent nucleophilic attack. For instance, the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) is achieved by treating 6-ethyl-5-fluoropyrimidin-4(3H)-one with POCl₃, often in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane. chemicalbook.com

Once the halogenated pyrimidine is obtained, the cyano group can be installed via nucleophilic aromatic substitution (SNAr). A classic method for this transformation is the Rosenmund-von Braun reaction , which utilizes copper(I) cyanide (CuCN) to displace a halide from an aromatic or heteroaromatic ring. wikipedia.orgnumberanalytics.comsynarchive.com This reaction typically requires high temperatures (150–250 °C) and polar, high-boiling solvents like DMF or pyridine (B92270). organic-chemistry.orgthieme-connect.de The mechanism is thought to involve the oxidative addition of the aryl halide to the copper salt, followed by reductive elimination to form the nitrile product. organic-chemistry.org

However, the harsh conditions of the classical Rosenmund-von Braun reaction can be incompatible with sensitive functional groups. Modern modifications have focused on improving the reaction's efficiency and functional group tolerance. For example, the use of L-proline as an additive has been shown to promote the cyanation of aryl bromides with CuCN at significantly lower temperatures (80–120 °C), expanding the reaction's applicability. thieme-connect.de

Palladium-catalyzed cyanation reactions represent another powerful alternative for converting halopyrimidines to their corresponding nitriles. scielo.br These methods often employ a palladium catalyst in conjunction with a cyanide source, such as potassium ferricyanide (B76249) (K₄[Fe(CN)₆]), which is less toxic than simple cyanide salts. researchgate.net Nickel-catalyzed cyanations have also emerged, utilizing cyanating agents like 1,4-dicyanobenzene under visible light promotion, offering a safer and more practical route. organic-chemistry.org

It is important to note that the regioselectivity of nucleophilic substitution on polysubstituted pyrimidines can be complex. In a study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with sodium cyanide resulted in the displacement of the methylthio group rather than the chlorine atom, highlighting the influence of other substituents on the reaction outcome. rsc.org An alternative approach involves oxidizing a methylthio group to a more labile sulfone, which can then be readily displaced by a cyanide nucleophile. mdpi.com This strategy provides a reliable method for introducing a cyano group at a specific position when direct displacement of a halogen is challenging.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic protocols is paramount for developing environmentally benign and economically viable chemical processes. For the synthesis of this compound and related structures, this involves the use of safer solvents, the development of reusable and efficient catalysts, and the application of energy-efficient technologies.

Solvent-Free and Aqueous Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free, or solid-state, reactions offer significant advantages by minimizing waste, reducing costs, and simplifying product purification. Several pyrimidine derivatives have been synthesized using solvent-free multicomponent reactions, often employing a simple grinding technique. mdpi.com For example, 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives can be synthesized by grinding a mixture of an aromatic benzaldehyde, urea, and ethyl acetoacetate with a catalytic amount of CuCl₂·2H₂O. mdpi.com A similar solvent-free protocol was designed for the synthesis of pyrimidine-5-carbonitrile derivatives by fusing the reactants at an appropriate temperature. nih.gov These methods demonstrate the potential to construct the core pyrimidine ring of the target molecule without the need for volatile organic solvents.

Performing reactions in water is another highly desirable green approach. Water is non-toxic, non-flammable, and inexpensive. Multicomponent reactions for the synthesis of pyrimidine analogues have been successfully carried out in aqueous media. nih.gov The synthesis of carbonitrile-bearing tetrahydropyrimidine derivatives has been achieved under ultrasonic irradiation in water with morpholine (B109124) as a catalyst. orientjchem.org This approach not only provides an environmentally friendly reaction medium but also often leads to higher yields and shorter reaction times compared to conventional methods. orientjchem.org The use of catalysts like β-cyclodextrin in aqueous solutions can further enhance reaction rates and yields for the synthesis of fused pyrimidines. nih.gov

| Reaction Type | Conditions | Catalyst | Advantages |

| Solvent-Free Synthesis | Grinding/Fusion | CuCl₂·2H₂O | Reduced waste, simple work-up, cost-effective. mdpi.com |

| Aqueous Synthesis | Ultrasonic Irradiation | Morpholine | Environmentally benign, high yields, short reaction times. orientjchem.org |

| Aqueous Synthesis | Reflux | β-cyclodextrin | Sustainable catalyst, high yields. nih.gov |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is central to green chemistry, offering pathways to increase reaction efficiency, selectivity, and reduce energy consumption. For pyrimidine synthesis, a wide range of catalysts has been developed.

Lewis Acid Catalysts: Simple Lewis acids like zinc chloride (ZnCl₂) have been used to catalyze three-component coupling reactions to produce 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org

Organocatalysts: Amino acids, such as L-proline, have proven effective in promoting reactions like the Rosenmund-von Braun cyanation at lower temperatures, making the process more energy-efficient and tolerant of sensitive functional groups. thieme-connect.de

Nanocatalysts: Heterogeneous nanocatalysts are particularly attractive due to their high activity and ease of recovery and reuse. Copper nanoparticles supported on functionalized superparamagnetic iron oxide nanoparticles (Cu@DPP-SPION) have been used for the synthesis of ethyl 4-(aryl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, demonstrating high efficiency and reusability. researchgate.net

The cyanation step itself benefits greatly from catalyst development. While the traditional Rosenmund-von Braun reaction uses stoichiometric copper(I) cyanide, modern protocols use catalytic amounts of copper or palladium. organic-chemistry.orgscielo.br Palladium catalysts, in particular, are highly effective for the cyanation of aryl halides using safer cyanide sources. researchgate.net

| Catalyst Type | Example | Application in Pyrimidine Synthesis | Key Advantages |

| Lewis Acid | ZnCl₂ | Three-component coupling for pyrimidine ring formation. organic-chemistry.org | Simple, effective for single-step synthesis. |

| Organocatalyst | L-Proline | Promotion of Rosenmund-von Braun cyanation. thieme-connect.de | Mild conditions, cost-effective, metal-free (as ligand). |

| Nanocatalyst | Cu@DPP-SPION | Synthesis of tetrahydropyrimidine-5-carboxylates. researchgate.net | High efficiency, reusability, green chemistry alignment. |

| Transition Metal | Palladium Complexes | Catalytic cyanation of halopyrimidines. scielo.brresearchgate.net | High yields, use of less toxic cyanide sources. |

Microwave-Assisted and Other Energy-Efficient Synthetic Protocols

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized synthetic chemistry by dramatically reducing reaction times and often improving product yields.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technique has been extensively applied to the synthesis of pyrimidine derivatives. For instance, the synthesis of 2-amino-5-cyano-4,6-disubstituted pyrimidines, which takes hours under conventional heating, can be completed in minutes with improved yields using microwave irradiation. researchgate.net Similarly, microwave-assisted cyanation of aryl bromides with CuCN has been shown to be a rapid and clean postsynthetic modification method. nih.govnih.gov This suggests that both the formation of a pyrimidine precursor and the final cyanation step to produce this compound could be significantly accelerated using this technology.

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.net This method has been successfully employed for the synthesis of various pyrimidine derivatives, leading to shorter reaction times and higher yields compared to conventional heating. nih.govnih.govresearchgate.net The synthesis of carbonitrile-functionalized tetrahydropyrimidines in aqueous media is one example where ultrasound provides a green and efficient pathway. orientjchem.org

| Method | Conventional Time | Accelerated Time | Yield Comparison | Reference |

| Ultrasound (Pyrimidine-2-thione synthesis) | 5.5 - 6.5 hours | 20 - 30 minutes | 54-65% vs 73-82% | researchgate.net |

| Microwave (Aminopyrimidine synthesis) | 24 - 36 hours | 25 - 50 minutes | Improved yields | researchgate.net |

| Ultrasound (Triazolopyrimidine synthesis) | N/A | 5 - 17 minutes | High yields | nih.gov |

These energy-efficient protocols represent a significant step forward in the sustainable synthesis of complex molecules like this compound, offering pathways that are not only faster but also align with the principles of green chemistry. researchgate.net

Chemical Reactivity and Transformation Pathways of Ethyl 6 Cyanopyrimidine 4 Carboxylate

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring in ethyl 6-cyanopyrimidine-4-carboxylate, accentuated by the cyano and carboxylate groups, facilitates nucleophilic substitution reactions. These reactions typically occur at the carbon atoms of the pyrimidine ring that are most activated towards nucleophilic attack. The leaving group, if present at positions such as C4 or C6, can be readily displaced by a variety of nucleophiles.

Amination Reactions and Amino-Substituted Derivatives

The introduction of amino groups onto the pyrimidine scaffold can lead to the synthesis of derivatives with significant biological and pharmaceutical potential. While direct amination of a C-H bond on the pyrimidine ring of this compound is challenging, the reaction is more readily achieved if a suitable leaving group, such as a halogen, is present at an activated position. For instance, analogous transformations on 4-chloropyrimidine (B154816) derivatives with various amines proceed to yield the corresponding amino-substituted pyrimidines. In the context of this compound, if a leaving group were present at the 6-position (displacing the cyano group, a less common scenario) or more likely at the 4-position (if the ester were modified to a leaving group), amination would be a key transformation.

The synthesis of related 2-amino-4,6-diarylpyrimidine-5-carboxylates has been achieved through a multi-step process that involves the displacement of a leaving group with an amine in the final step. This suggests that if this compound were appropriately functionalized with a leaving group, it would readily undergo amination.

Table 1: Representative Amination Reactions on Activated Pyrimidine Rings

| Entry | Amine | Solvent | Base | Temperature (°C) | Product |

| 1 | Aniline (B41778) | Isopropanol (B130326) | DIPEA | 100 | 6-Anilino-pyrimidine derivative |

| 2 | Morpholine (B109124) | DMF | NaHCO₃ | 70 | 6-Morpholinopyrimidine derivative |

| 3 | Cyclopropylamine | Isopropanol | Et₃N | 100 | 6-(Cyclopropylamino)pyrimidine derivative |

Note: This table represents typical conditions for amination reactions on activated pyrimidine systems and serves as a predictive model for the reactivity of a suitably activated this compound derivative.

Thiolation and Subsequent S-Alkylation Processes

Thiolation of the pyrimidine ring, followed by S-alkylation, provides a pathway to a diverse range of sulfur-containing heterocyclic compounds. The introduction of a thiol group can be accomplished by reacting a halo-substituted pyrimidine with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793). The resulting pyrimidinethiol can then be alkylated with various alkyl halides to afford the corresponding thioether derivatives.

For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide results in the displacement of the chloro group to yield the corresponding 4-thiophenyl derivative. This highlights the susceptibility of the C4 position to nucleophilic attack by sulfur-containing reagents. Following the initial thiolation, the resulting thiol or thiolate is a versatile intermediate for further functionalization through S-alkylation, opening avenues for the synthesis of more complex molecules.

Table 2: Illustrative Thiolation and S-Alkylation Reactions

| Step | Reagent | Solvent | Conditions | Product |

| Thiolation | NaSH | Ethanol (B145695) | Reflux | Pyrimidine-thiol |

| S-Alkylation | Methyl iodide | DMF | Room Temperature | S-Methyl-pyrimidine |

| S-Alkylation | Ethyl bromoacetate | Acetone | Reflux | S-Carbethoxymethyl-pyrimidine |

Note: This table illustrates a general two-step sequence for the synthesis of S-alkylated pyrimidine derivatives, which is applicable to appropriately activated precursors of this compound.

Hydrolysis and Ester Cleavage Mechanisms

The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often employed to increase the polarity of a molecule or to prepare it for subsequent coupling reactions.

Base-catalyzed hydrolysis, or saponification, typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol or methanol (B129727) to ensure solubility. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. It is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. The use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid. The resulting pyrimidine-4-carboxylic acid can be a key intermediate for the synthesis of amides and other derivatives.

Reactions Involving the Cyano Group

The cyano group of this compound is a versatile functional group that can participate in a variety of chemical transformations, including hydrolysis, amidation, and cycloaddition reactions.

Nitrile Hydrolysis and Amidation Pathways

The hydrolysis of the nitrile group offers a pathway to either the corresponding amide or carboxylic acid, depending on the reaction conditions. Partial hydrolysis under mild acidic or basic conditions can selectively produce the amide, 6-carbamoylpyrimidine-4-carboxylate. More vigorous conditions, such as prolonged heating with strong acid or base, will lead to the complete hydrolysis of both the nitrile and the ester group, ultimately yielding the pyrimidine-4,6-dicarboxylic acid.

The conversion of nitriles to amides can be achieved using various reagents, including concentrated sulfuric acid, or basic hydrogen peroxide. The choice of conditions is crucial to prevent over-hydrolysis to the carboxylic acid.

Table 3: Conditions for Nitrile Hydrolysis

| Product | Reagents | Conditions |

| Amide | H₂SO₄ (conc.) | Moderate temperature |

| Amide | H₂O₂, NaOH | Mild heating |

| Carboxylic Acid | HCl (aq), H₂O | Reflux |

| Carboxylic Acid | NaOH (aq), H₂O | Reflux |

Note: This table presents general conditions for the hydrolysis of nitriles to amides and carboxylic acids.

[2+3] Cycloaddition Reactions of the Nitrile Moiety

The carbon-nitrogen triple bond of the cyano group can act as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings. This reaction is a powerful tool for the construction of tetrazole and oxadiazole rings, which are important pharmacophores in medicinal chemistry.

For instance, the reaction of an organic nitrile with an azide, often catalyzed by a Lewis acid or under thermal conditions, can yield a tetrazole derivative. Similarly, reaction with a nitrile oxide, typically generated in situ from an oxime precursor, can lead to the formation of a 1,2,4-oxadiazole. While specific examples involving this compound are not prevalent in the literature, the inherent reactivity of the nitrile group suggests its potential to participate in such cycloaddition reactions.

Table 4: Representative [2+3] Cycloaddition Reactions of Nitriles

| 1,3-Dipole | Reagent Source | Conditions | Heterocyclic Product |

| Azide | Sodium azide, NH₄Cl | DMF, 120 °C | Tetrazole |

| Nitrile Oxide | Ethyl chlorooximidoacetate, Base | Room Temperature | 1,2,4-Oxadiazole |

Note: This table provides illustrative examples of [2+3] cycloaddition reactions that nitriles can undergo.

Reductive Transformations of the Cyano Functionality

The cyano group (-C≡N) on the pyrimidine ring is susceptible to reduction, primarily yielding an aminomethyl group (-CH₂NH₂). This transformation is a valuable pathway for introducing a basic side chain, which can be crucial for modifying the pharmacological or chemical properties of the molecule.

Catalytic hydrogenation is a common and efficient method for nitrile reduction. acsgcipr.org This process typically involves the use of hydrogen gas (H₂) with a heterogeneous catalyst, such as palladium (Pd) or platinum (Pt). acsgcipr.org While specific studies on this compound are not extensively detailed in readily available literature, the general mechanism involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond. acsgcipr.org

Alternatively, chemical hydrides can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced and protonated during workup to yield the primary amine. libretexts.org Another class of reagents, boranes like diisopropylaminoborane, have also proven effective for reducing a wide range of nitriles to primary amines in high yields. organic-chemistry.org

It is important to note that the reduction of nitriles can sometimes produce secondary and tertiary amines as by-products, arising from the reaction of the primary amine product with the starting nitrile or intermediate imine. acsgcipr.org Careful control of reaction conditions is necessary to favor the formation of the desired primary amine.

A related transformation is reductive decyanation, which involves the complete removal of the cyano group, replacing it with a hydrogen atom. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), sometimes in the presence of additives, or through catalytic transfer hydrogenation. researchgate.netnih.gov This reaction can be useful when the cyano group is used as a temporary activating group during a synthetic sequence. researchgate.net

Transformations of the Ester Group

The ethyl carboxylate group (-COOCH₂CH₃) at the 4-position of the pyrimidine ring is a key site for chemical modification, allowing for the synthesis of a diverse array of derivatives through reactions such as transesterification, amidation, hydrazinolysis, and reduction.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. Catalysts such as scandium(III) triflate (Sc(OTf)₃) have been shown to effectively facilitate the direct transesterification of various carboxylic esters by simply refluxing them in the desired alcohol. organic-chemistry.org For instance, reacting this compound with methanol or isopropanol in the presence of a suitable catalyst would yield the corresponding methyl or isopropyl ester. Microwave irradiation can significantly shorten the reaction times for such transformations. organic-chemistry.org

The following table summarizes catalysts commonly used for transesterification reactions.

| Catalyst System | Description |

| Scandium(III) triflate | Lewis acid catalyst effective for reactions with various alcohols. organic-chemistry.org |

| Dibasic potassium phosphate (B84403) (K₂HPO₄) | A mild and efficient catalyst for producing methyl esters. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Organocatalysts that enhance the nucleophilicity of the alcohol. organic-chemistry.org |

| Silica Chloride | A solid-supported catalyst useful for both alcoholysis and acidolysis. organic-chemistry.org |

The ester can be readily converted into amides or hydrazides, which are important functional groups in medicinal chemistry.

Amidation involves the reaction of the ester with a primary or secondary amine to form the corresponding N-substituted amide. This reaction can be performed by heating the ester with the amine, but often requires a catalyst to proceed efficiently. scilit.com Modern methods focus on the direct amidation of the corresponding carboxylic acid (obtained by hydrolysis of the ester), using a wide range of coupling agents and catalysts to facilitate the formation of the amide bond under mild conditions. scilit.comresearchgate.netrsc.orgucl.ac.uk

Hydrazinolysis is the reaction of the ester with hydrazine (B178648) (N₂H₄), typically hydrazine hydrate (B1144303), to produce the corresponding carbohydrazide (B1668358) (R-CONHNH₂). This reaction is usually carried out by refluxing the ester in a solvent like ethanol with hydrazine hydrate. researchgate.net Hydrazinolysis of pyrimidine esters can sometimes lead to more complex reactions, including ring cleavage, depending on the reaction conditions and the molar ratio of hydrazine used. researchgate.netresearchgate.net For example, studies on related pyrimidine systems have shown that while mild conditions might yield the expected hydrazide, harsher conditions (e.g., excess hydrazine and prolonged heating) can cause the pyrimidine ring itself to open. researchgate.netrsc.org

The ester group can be reduced to either a primary alcohol or, with more difficulty, an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. libretexts.orgyoutube.com This reaction converts the carboethoxy group (-COOEt) into a hydroxymethyl group (-CH₂OH), yielding (6-cyanopyrimidin-4-yl)methanol. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters unless activated, for instance, by using a mixed system with a metal salt like lithium halide or calcium chloride. libretexts.orggoogle.com

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more challenging transformation because aldehydes are more reactive towards reducing agents than esters. This conversion requires specialized, sterically hindered hydride reagents that deliver only one hydride equivalent. Diisobutylaluminum hydride (DIBAL-H) is a common reagent used for this purpose, typically at low temperatures to prevent over-reduction to the alcohol. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is classified as a π-deficient heterocycle. bhu.ac.in This electron deficiency is caused by the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. wikipedia.orguoanbar.edu.iq This effect is further amplified by the electron-withdrawing cyano and ethyl carboxylate substituents on this compound.

Consequently, the pyrimidine core is highly deactivated towards electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgwikipedia.org Direct electrophilic attack on the unsubstituted C-5 position, which is the least electron-deficient carbon on the pyrimidine ring, is difficult and typically requires harsh conditions. wikipedia.orgslideshare.net Furthermore, under the strongly acidic conditions often required for SEAr, the ring nitrogens can become protonated, further deactivating the ring. uoanbar.edu.iqwikipedia.org

Electrophilic substitution can be facilitated if the pyrimidine ring possesses strongly electron-donating or activating groups, such as amino (-NH₂) or hydroxyl (-OH) groups. researchgate.netumich.edu These groups can restore some electron density to the ring, making substitution at the C-5 position more feasible. researchgate.net For this compound, which lacks such activating groups, electrophilic aromatic substitution is not a favorable reaction pathway. An alternative strategy involves the N-oxidation of the pyrimidine ring, which can activate the ring towards electrophilic attack, followed by subsequent reduction to remove the N-oxide. bhu.ac.inwikipedia.org

Oxidative and Reductive Transformations of the Pyrimidine Ring

The pyrimidine ring itself can undergo both oxidative and reductive transformations, altering the aromatic system.

Oxidative Transformations: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This is typically achieved using peracids, such as m-chloroperoxybenzoic acid (mCPBA), or a mixture of hydrogen peroxide and an activating agent like trifluoroacetic anhydride. wikipedia.orgrsc.org Due to the electron-deficient nature of the pyrimidine ring, N-oxidation is more difficult than for more electron-rich heterocycles like pyridine (B92270). wikipedia.org In some cases, oxidation can also occur at the carbon atoms of the ring, potentially leading to ring-opened products or the formation of diols, though this often requires potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or occurs via enzymatic pathways. nih.govresearchgate.net

Reductive Transformations: The pyrimidine ring can be reduced, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. Catalytic hydrogenation using catalysts like platinum or palladium can reduce the ring, although the conditions may also reduce the cyano and ester groups. umich.edu Metal hydrides are also used for ring reduction. For example, sodium borohydride (NaBH₄) has been shown to reduce pyrimidin-2(1H)-ones to their dihydro and tetrahydro derivatives. rsc.org The reduction of pyrimidine derivatives with LiAlH₄ can sometimes lead to the reduction of the ring itself, in addition to the substituents. For instance, the reduction of certain ethyl pyrimidine-5-carboxylates with LiAlH₄ has been reported to yield 1,6-dihydropyrimidine derivatives as the main product, indicating that hydride attack can occur at the electron-deficient C-6 position of the ring. researchgate.net

Derivatization Strategies and Synthesis of Fused Heterocyclic Systems from Ethyl 6 Cyanopyrimidine 4 Carboxylate

Construction of Pyrrolopyrimidine Derivatives

Pyrrolopyrimidines, particularly the pyrrolo[2,3-d]pyrimidine isomer, are a class of fused heterocycles that have been extensively studied. benthamdirect.com The synthesis of these derivatives from ethyl 6-cyanopyrimidine-4-carboxylate can be achieved through several strategic pathways.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a common method for forming the pyrrole (B145914) ring onto the pyrimidine (B1678525) core. acs.org This often involves the initial reaction of a pyrimidine derivative with a suitable reagent to introduce a side chain capable of cyclizing. For instance, the reaction of 6-chloropyrimidine derivatives with methyl glycinate (B8599266) can lead to the formation of pyrrolo[2,3-d]pyrimidines through ring closure. ekb.eg Another approach is the thermal or acid-catalyzed cyclization of 6-pyrimidylhydrazones, which also yields pyrrolo[2,3-d]pyrimidines. ekb.eg

Intermolecular Coupling with Amine-Containing Reagents

Intermolecular coupling reactions provide a direct route to pyrrolopyrimidines. The Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are powerful tools for creating C-N and C-C bonds, respectively, on the pyrrolopyrimidine scaffold. mdpi.com For example, a C-4 substituted pyrrolo[2,3-d]pyrimidine can be synthesized via a scaffold-hopping strategy, incorporating a dipyridine moiety. mdpi.com Additionally, amidation, the formation of an amide bond, is a frequently used reaction in the synthesis of these derivatives, often employing coupling reagents like EDC and DMAP. nih.gov

| Starting Material/Reagent | Reaction Type | Resulting Derivative |

| 6-Chloropyrimidine & Methyl Glycinate | Intramolecular Cyclization | Pyrrolo[2,3-d]pyrimidine |

| 6-Pyrimidylhydrazones | Intramolecular Cyclization | Pyrrolo[2,3-d]pyrimidine |

| Dipyridine Moiety | Cross-Coupling | C-4 Substituted Pyrrolo[2,3-d]pyrimidine |

| Electron Deficient Amines/Carboxylic Acids | Amidation | Functionalized Amide Derivatives |

Synthesis of Pyrazolopyrimidine Analogues

Pyrazolopyrimidines are another important class of fused heterocycles. Their synthesis often involves the reaction of a pyrimidine precursor with hydrazine (B178648) or its derivatives.

Reactions with Hydrazine and Substituted Hydrazines

The reaction of pyrimidine derivatives with hydrazine hydrate (B1144303) is a fundamental method for constructing the pyrazole (B372694) ring. For instance, chromene-3-carbonitrile derivatives can be treated with an excess of hydrazine hydrate in ethanol (B145695) to produce dihydrochromeno[4,3-c]pyrazol-3-amines. nih.gov Similarly, 4-chloropyrrolopyrimidine derivatives can be reacted with hydrazine hydrate to afford 4-hydrazino-pyrrolopyrimidines, which are versatile intermediates for further transformations. nih.gov The use of substituted hydrazines allows for the introduction of various groups onto the pyrazole ring system.

Cyclocondensation with Carbonyl-Containing Substrates

Cyclocondensation reactions offer another route to pyrazolopyrimidines. nih.gov For example, amino-pyrazole derivatives can be reacted with diethylmalonate derivatives in a high-boiling solvent like phenyl ether to yield dihydro-8H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidin-8-ones. nih.gov This type of reaction involves the formation of a new ring through the condensation of two reactive functional groups.

| Starting Material/Reagent | Reaction Type | Resulting Derivative |

| Chromene-3-carbonitrile & Hydrazine Hydrate | Nucleophilic Substitution/Cyclization | Dihydrochromeno[4,3-c]pyrazol-3-amine |

| 4-Chloropyrrolopyrimidine & Hydrazine Hydrate | Nucleophilic Substitution | 4-Hydrazino-pyrrolopyrimidine |

| Amino-pyrazole & Diethylmalonate | Cyclocondensation | Dihydro-8H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidin-8-one |

Formation of Thienopyrimidine Derivatives

Thienopyrimidines are a class of heterocyclic compounds containing a thiophene (B33073) ring fused to a pyrimidine ring. The Gewald reaction is a particularly useful method for their synthesis.

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. nih.govnih.gov For example, a 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine can be synthesized via a multi-step process that includes a Gewald reaction. nih.gov This reaction is versatile and allows for the preparation of a wide range of polysubstituted thienopyrimidines. nih.gov Another approach to thienopyrimidines is the Thorpe-Ziegler cyclization, which involves the intramolecular cyclization of a pyrimidine derivative bearing a mercaptocarbonitrile group. nih.gov

| Reaction | Key Reagents | Resulting Derivative |

| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur, Base | Polysubstituted Thienopyrimidine |

| Thorpe-Ziegler Cyclization | Pyrimidine with Mercaptocarbonitrile Group, Base | Thienopyrimidin-4-one |

Cyclization Involving Thiol and Mercapto Intermediates

The construction of sulfur-containing fused heterocycles, such as thienopyrimidines, from pyrimidine precursors is a well-established strategy in medicinal chemistry. For this compound, the cyano group is a key handle for introducing sulfur functionalities. A common approach involves the reaction with hydrogen sulfide (B99878) (H₂S) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to convert the nitrile into a thioamide group (-CSNH₂). This resulting 6-thioamidopyrimidine-4-carboxylate is a versatile intermediate for further cyclization.

For instance, reaction of the thioamide intermediate with α-halocarbonyl compounds (e.g., α-bromo ketones or ethyl bromoacetate) leads to the formation of a fused thiazole (B1198619) ring, yielding thiazolo[5,4-d]pyrimidine (B3050601) derivatives. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular condensation and dehydration.

Another significant strategy is the Gewald reaction, which can be adapted for the synthesis of thieno[2,3-d]pyrimidines. This typically involves the reaction of a carbonyl compound, an activated nitrile, and elemental sulfur. In the context of our starting material, a plausible pathway would involve the conversion of the pyrimidine ring into a suitable active methylene (B1212753) compound. More directly, a pyrimidine-2-thiol (B7767146) derivative, formed through other routes, can undergo reaction with ethyl chloroacetate (B1199739) to yield an S-alkylated intermediate. researchgate.net While attempts to directly cyclize this specific intermediate into a thiazolo[3,2-a]pyrimidine were noted as unsuccessful under various conditions, it highlights the reactivity of mercapto-pyrimidine carboxylates. researchgate.net

Furthermore, the Thorpe-Ziegler cyclization of precursor pyrimidines bearing vicinal cyano and alkylthio groups is a powerful method for constructing an annulated thiophene ring, leading to the thieno[2,3-d]pyrimidine (B153573) scaffold. This involves the base-catalyzed intramolecular cyclization of a dinitrile or a cyano-ester. For a derivative of this compound, this would necessitate the introduction of a cyanomethylthio group onto the pyrimidine ring.

Development of Other Fused Polycyclic Pyrimidine Systems

The dual reactivity of the cyano and carboxylate groups in this compound allows for the construction of various other fused polycyclic systems, notably those containing additional nitrogen atoms.

Pyrimidopyridazines: These fused systems, containing a pyridazine (B1198779) ring annulated to the pyrimidine core, are of significant interest. The synthesis of pyrimido[4,5-c]pyridazine (B13102040) derivatives can be achieved from appropriately substituted pyrimidines. A key synthetic strategy involves the condensation of a 6-hydrazinylpyrimidine derivative with 1,2-dicarbonyl compounds like glyoxal (B1671930) or its derivatives. nih.gov To utilize this compound for this purpose, the cyano group would first need to be converted into a hydrazinyl group. This transformation can be challenging but might be achieved through reduction of a corresponding hydrazone or displacement of a suitable leaving group at the C6 position. Once the 6-hydrazinyl-pyrimidine-4-carboxylate is obtained, its reaction with an unsymmetrical α-ketoaldehyde, such as phenylglyoxal, would lead to the formation of the pyridazine ring, yielding a 3-substituted-pyrimido[4,5-c]pyridazine-5-one system after cyclization and dehydration. nih.govnih.gov

Pyrimidopyrimidines: The synthesis of pyrimido[4,5-d]pyrimidines is a prominent application of pyrimidine carboxylates. A general and effective method involves the reaction of a 4-aminopyrimidine-5-carboxylate with a reagent that can provide the necessary atoms for the second pyrimidine ring, such as formamide (B127407) or thiourea (B124793). rsc.org

To apply this to this compound, a preliminary transformation is required. One viable route is the reduction of the C6-cyano group to a C6-aminomethyl group, followed by further manipulations. A more direct approach involves the Dimroth rearrangement. mdpi.comnih.gov For example, treatment of a 4-amino-5-cyanopyrimidine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an intermediate that, upon reaction with an aniline (B41778) and subsequent Dimroth rearrangement, cyclizes to form the desired pyrimido[4,5-d]pyrimidine. mdpi.com This suggests that converting the C4-ester of the title compound into a different functional group and introducing an amino group at C5 would open a pathway to pyrimidopyrimidine synthesis. Many syntheses start from 6-aminouracil (B15529) derivatives, which undergo condensation with aldehydes and amines to build the second pyrimidine ring. researchgate.net

Ring Expansion: The expansion of the six-membered pyrimidine ring into larger seven- or eight-membered heterocyclic systems like diazepines or azocines represents an advanced synthetic strategy. Photochemical reactions are a key tool in this area. rsc.org For instance, certain pyrimidin-2(1H)-ones undergo photochemical ring-opening via a Norrish Type I cleavage of an N-CO bond. rsc.org This process can generate a highly reactive isocyanate intermediate, which can be trapped by nucleophiles. rsc.orgacs.org If the intermediate is designed to re-cyclize, a ring-expanded product can be formed. To apply this to this compound, it would need to be converted into a pyrimidinone derivative first. Subsequent irradiation could then potentially lead to a diazepine (B8756704) derivative through ring expansion.

Ring Contraction: Conversely, ring contraction methodologies can transform the pyrimidine ring into five-membered heterocycles. The Favorskii rearrangement is a classic method for the ring contraction of cyclic α-halo ketones. wikipedia.orgddugu.ac.in To subject the pyrimidine ring to this rearrangement, it would first need to be converted into an α-halotetrahydropyrimidinone derivative. Treatment of this precursor with a base, such as sodium methoxide, would induce the rearrangement. The mechanism is thought to proceed through a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield the ring-contracted product, such as a substituted pyrrole or imidazole (B134444) carboxylic acid ester. wikipedia.orgharvard.edu

Another powerful tool is the Dimroth rearrangement, which involves the isomerization of heterocycles where endocyclic and exocyclic heteroatoms exchange places via a ring-opening/ring-closing sequence. nih.govwikipedia.org This rearrangement is common in nitrogen-containing heterocycles like pyrimidines and can be catalyzed by acid, base, heat, or light. nih.govbeilstein-journals.orgresearchgate.netnih.gov For instance, an N-substituted 2-iminopyrimidine can rearrange to the more stable 2-aminopyrimidine (B69317) isomer. While not a ring contraction in the sense of reducing ring size, it is a profound skeletal rearrangement that alters the heterocyclic core and is a key step in the synthesis of certain fused pyrimidines. mdpi.com The feasibility of the Dimroth rearrangement is influenced by factors such as the presence of electron-withdrawing groups, which facilitate ring opening. nih.govwikipedia.org The cyano and carboxylate groups on the starting compound make its derivatives prime candidates for such transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopic Analysis of Proton Environments

A ¹H NMR spectrum of Ethyl 6-cyanopyrimidine-4-carboxylate would be expected to show distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the protons on the pyrimidine (B1678525) ring. The precise chemical shifts and coupling constants of the pyrimidine protons would be highly informative for confirming the substitution pattern. However, specific experimental data is not available.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Individual signals would be expected for the carbonyl carbon of the ester, the cyano carbon, the carbons of the pyrimidine ring, and the carbons of the ethyl group. The chemical shifts of the pyrimidine ring carbons would be particularly sensitive to the electronic effects of the cyano and carboxylate substituents. Without experimental data, a detailed assignment is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Frequencies of Cyano and Ester Groups

The IR spectrum of this compound would be expected to exhibit strong and characteristic absorption bands for the cyano (C≡N) and ester (C=O) functional groups. The cyano group typically shows a sharp absorption in the region of 2200-2260 cm⁻¹. The ester carbonyl group would present a strong absorption band around 1700-1750 cm⁻¹. However, the exact positions of these bands are not documented.

Analysis of Pyrimidine Ring Vibrations

The pyrimidine ring itself gives rise to a series of characteristic vibrational bands in the IR spectrum, typically in the fingerprint region (below 1600 cm⁻¹). These vibrations are influenced by the nature and position of the substituents on the ring. Analysis of these vibrations would provide further confirmation of the molecular structure, but specific data is unavailable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

While the nominal molecular weight of this compound can be calculated from its molecular formula (C₈H₇N₃O₂), High-Resolution Mass Spectrometry (HRMS) offers a much more precise measurement of the compound's exact mass. This is critical for confirming the elemental composition. The calculated exact mass for the neutral molecule [M] and its protonated form [M+H]⁺ are presented in the table below. The ability of HRMS to measure mass to several decimal places allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. For instance, a study on a dihydrotetrazolopyrimidine derivative successfully utilized HRESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) to confirm the molecular formula of a newly synthesized compound by matching the calculated and found [M+H]⁺ values with high accuracy. researchgate.net

Table 1: Theoretical Mass Data for this compound This table is generated based on the chemical formula and does not represent experimental data.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₈H₇N₃O₂ | 177.0538 |

In addition to providing the molecular weight, mass spectrometry experiments, particularly those involving tandem mass spectrometry (MS/MS), can induce fragmentation of the parent ion. The resulting fragmentation pattern is a molecular fingerprint that offers significant structural information. For this compound, several characteristic fragmentation pathways can be predicted based on its functional groups.

The fragmentation of related heterocyclic compounds often initiates with the loss of small, stable neutral molecules. For example, studies on ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates have shown that fragmentation is often initiated by the elimination of an ethanol (B145695) molecule from the ethyl ester group. researchgate.net This is a common fragmentation pathway for ethyl esters. Subsequent fragmentation can involve the loss of carbon monoxide (CO) and hydrogen cyanide (HCN), which are characteristic of the pyrimidine and cyano functionalities, respectively. researchgate.net

Table 2: Predicted Fragmentation of this compound This table presents a hypothetical fragmentation pattern based on the structure of the compound and known fragmentation behaviors of similar molecules. It does not represent experimental data.

| Fragment Ion (m/z) | Proposed Loss | Structural Interpretation |

|---|---|---|

| 150 | Loss of C₂H₄ (ethylene) | McLafferty rearrangement of the ethyl ester |

| 132 | Loss of C₂H₅O (ethoxy radical) | Cleavage of the ester group |

| 104 | Loss of C₂H₅OH and CO | Loss of ethanol followed by decarbonylation |

X-Ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological or material context.

As of the latest available information, a crystal structure for this compound has not been reported in the public domain. However, the crystal structures of several related pyrimidine derivatives have been determined, offering insights into the potential solid-state conformation of the target molecule. For example, the crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals specific conformations of the pyrimidine ring and the orientation of its substituents. researchgate.net Similarly, the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate highlights the role of intermolecular interactions, such as halogen-π bonding, in the formation of its crystal lattice. mdpi.com Should single crystals of this compound become available, X-ray diffraction analysis would be invaluable for confirming its planar or non-planar nature, the conformation of the ethyl carboxylate group, and the packing of the molecules in the crystal, which is influenced by intermolecular forces like π-π stacking and dipole-dipole interactions involving the cyano and carbonyl groups.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical properties of the chemical compound this compound has revealed a significant gap in publicly available research. Despite extensive searches of scientific literature and computational chemistry databases, specific studies detailing the electronic structure, reactivity, and reaction mechanisms of this particular molecule could not be located.

The inquiry was designed to construct a detailed profile of this compound, focusing on advanced computational methodologies as outlined in the requested article structure. This included plans to elaborate on:

Density Functional Theory (DFT) Calculations: To probe the molecule's electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis: To understand its kinetic stability and chemical reactivity through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Molecular Electrostatic Potential (MEP) Mapping: To identify sites susceptible to electrophilic and nucleophilic attack.

Quantum Chemical Parameters: Including Fukui functions and global softness to predict regioselectivity and reactivity.

Reaction Mechanism Modeling: To elucidate potential reaction pathways, identify transition states, and calculate energy barriers, as well as to understand the influence of solvents.

While general computational studies on the pyrimidine scaffold and its various derivatives are prevalent in chemical literature, research that specifically addresses the ethyl 6-cyano-4-carboxylate substitution is not apparent. Computational chemistry is a powerful tool for predicting molecular properties and behavior, and such studies are crucial for applications in medicinal chemistry and materials science. nih.govmdpi.com The pyrimidine core, for instance, is a key component in many biologically active compounds. samipubco.commdpi.comresearchgate.net

The absence of specific computational data for this compound means that a detailed analysis as per the requested outline cannot be provided at this time without resorting to conjecture or extrapolation from dissimilar molecules, which would compromise scientific accuracy. Further experimental or theoretical research would be required to generate the necessary data for a comprehensive computational article on this compound.

Computational and Theoretical Investigations

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ethyl 6-cyanopyrimidine-4-carboxylate, molecular docking simulations can be employed to predict its binding mode and affinity with various protein targets. While direct docking studies on this specific molecule are not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related cyanopyrimidine derivatives.

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein. The results would typically be presented in a table summarizing the binding energy and the key interacting residues.

Table 1: Hypothetical Molecular Docking Interaction Data for this compound with a Generic Protein Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| LYS 78 | Hydrogen Bond | 2.9 |

| GLU 95 | Hydrogen Bond | 3.1 |

| LEU 150 | Hydrophobic | 3.8 |

| VAL 28 | Hydrophobic | 4.2 |

| PHE 148 | π-π Stacking | 4.5 |

This table is illustrative and based on common interactions observed for similar compounds.

The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity. A more negative binding energy suggests a more stable complex. The analysis of these interactions is crucial for understanding the structural basis of the molecule's potential activity and for designing new derivatives with improved properties.

QSAR and QSPR Studies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of a series of compounds with their activities or properties. These models are based on the principle that the variation in the activity/property of a compound is dependent on the variation in its molecular structure.

For this compound, a QSAR or QSPR study would typically involve a dataset of structurally similar pyrimidine (B1678525) derivatives. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies)

Steric descriptors: (e.g., molecular volume, surface area, shape indices)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

A mathematical model is then developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a relationship between the descriptors and the observed property.

A QSPR study on pyrimidine-based compounds investigated their corrosion inhibition properties. researchgate.net In such a study, descriptors like the energy of the highest occupied molecular orbital (E-HOMO), the energy of the lowest unoccupied molecular orbital (E-LUMO), and the dipole moment were correlated with the inhibition efficiency. researchgate.net The resulting QSPR equation can predict the property for new, untested compounds. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Pyrimidine Derivatives

| Descriptor | Description | Typical Value Range (for pyrimidine derivatives) |

| LogP | Logarithm of the octanol-water partition coefficient | 1.5 - 4.0 |

| Molecular Weight | Mass of the molecule | 200 - 400 g/mol |

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | -8.0 to -6.0 eV |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to 0.0 eV |

| Dipole Moment | Measure of the polarity of the molecule | 2.0 - 6.0 Debye |

The values in this table are representative and can vary depending on the specific set of compounds and the computational method used.

QSAR and QSPR models are valuable tools in the rational design of new molecules. By understanding which structural features are important for a particular property, chemists can synthesize new derivatives of this compound with desired characteristics. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent enhances a specific non-biological property.

Mechanistic Studies of Reactions Involving Ethyl 6 Cyanopyrimidine 4 Carboxylate

Investigation of Reaction Intermediates

The identification of transient species is fundamental to elucidating reaction mechanisms. In the context of the synthesis of Ethyl 6-cyanopyrimidine-4-carboxylate, several potential intermediates can be postulated based on common pyrimidine (B1678525) ring formation strategies, which often involve the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or a related nitrogen-containing species.

One plausible synthetic route involves the reaction of an enamine or a related activated alkene with a reagent that provides the remaining atoms of the pyrimidine ring. For instance, the synthesis of substituted pyrimidines can proceed through a series of addition and cyclization steps. In such a pathway, initial nucleophilic attack by an enamine on an electrophilic partner would generate a linear intermediate. Subsequent intramolecular cyclization, driven by the appropriate functional groups, would then lead to the formation of a dihydropyrimidine (B8664642) intermediate. Aromatization of this dihydropyrimidine, often through an oxidation step, would yield the final pyrimidine product.

While direct experimental evidence for the intermediates in the synthesis of this compound is not extensively documented in the available literature, analogies can be drawn from related pyrimidine syntheses. For example, the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates is known to proceed through a 1,4-dihydropyrimidine intermediate which is subsequently oxidized researchgate.net. Similarly, the synthesis of other cyanopyrimidines may involve the displacement of a leaving group by a cyanide ion, suggesting the presence of a precursor pyrimidine with a suitable leaving group at the 6-position mdpi.com.

Table 1: Plausible Intermediates in the Synthesis of this compound

| Intermediate Type | Proposed Structure/Description | Role in Reaction Pathway |

| Enamine Intermediate | Formed from a β-ketoester and an amine source. | Acts as the initial nucleophile. |

| Acyclic Adduct | Linear molecule formed after the initial nucleophilic attack. | Precursor to cyclization. |

| Dihydropyrimidine | A non-aromatic, six-membered ring formed after intramolecular cyclization. | Undergoes aromatization to form the final product. researchgate.net |

| Activated Pyrimidine | A pyrimidine ring with a leaving group at the 6-position (e.g., a halogen or sulfonate). | Substrate for nucleophilic substitution by a cyanide source. mdpi.com |

Kinetic Studies and Rate-Determining Steps

In a typical condensation-cyclization-aromatization sequence for pyrimidine synthesis, any of these steps could potentially be the RDS. The initial condensation reaction to form the acyclic adduct is often reversible and may or may not be rate-limiting. The subsequent intramolecular cyclization to form the dihydropyrimidine intermediate can be the RDS, particularly if there are significant steric or electronic barriers to ring closure. Finally, the aromatization step, which may involve an external oxidant or the elimination of a leaving group, can also be the slow step of the reaction.

The reaction conditions, including temperature, concentration of reactants, and the presence of a catalyst, can significantly influence the reaction rate and may even alter the RDS. For example, in acid-catalyzed reactions, the rate may be dependent on the concentration of the acid catalyst, which facilitates the key bond-forming or bond-breaking steps.

Table 2: Factors Influencing Reaction Kinetics and Potential Rate-Determining Steps

| Factor | Influence on Reaction Rate | Potential Rate-Determining Step |

| Reactant Concentration | Higher concentrations generally lead to faster rates, assuming the reaction is not zero-order with respect to the reactants. | Any step in the sequence. |

| Temperature | Increased temperature typically increases the reaction rate by providing more energy to overcome the activation barrier. | The step with the highest activation energy. |

| Catalyst | A catalyst can accelerate the reaction by providing an alternative, lower-energy pathway. | A catalyzed step may no longer be rate-determining. |

| Solvent Polarity | The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the rate. | Steps involving the formation or consumption of charged species. |

Isotopic Labeling Experiments for Pathway Tracing